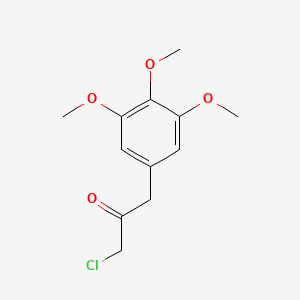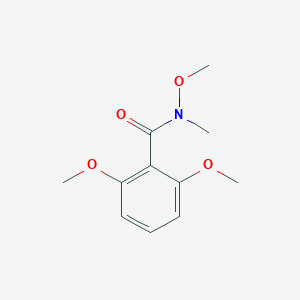
N,2,6-Trimethoxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2,6-Trimethoxy-N-methylbenzamide, also known as TMB, is an important organic compound used in a variety of scientific and medical research applications. It is a white crystalline solid with a melting point of 64-65°C and is soluble in water, ethanol and other polar solvents. TMB is a derivative of benzamide, which is an amide of benzoic acid, and it is commonly used in the synthesis of other compounds and in the study of various biochemical and physiological processes.
Applications De Recherche Scientifique
N,2,6-Trimethoxy-N-methylbenzamide is widely used in scientific research applications, such as in the synthesis of other compounds and in the study of various biochemical and physiological processes. In particular, it is used in the synthesis of drugs and other pharmaceuticals, as well as in the study of enzyme kinetics and enzyme inhibition. It is also used in the study of lipid metabolism and in the investigation of the effects of environmental pollutants on the human body.
Mécanisme D'action
The mechanism of action of N,2,6-Trimethoxy-N-methylbenzamide is not yet fully understood, but it is believed to act as a reversible inhibitor of certain enzymes. In particular, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It is thought to bind to the active site of the enzyme and prevent it from breaking down acetylcholine, thus leading to increased levels of the neurotransmitter in the brain.
Biochemical and Physiological Effects
N,2,6-Trimethoxy-N-methylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This leads to increased levels of acetylcholine in the brain, which can have a variety of effects, including increased alertness, improved memory and increased concentration. Additionally, N,2,6-Trimethoxy-N-methylbenzamide has been shown to have anti-inflammatory and anti-oxidant properties, as well as being able to reduce the risk of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N,2,6-Trimethoxy-N-methylbenzamide in laboratory experiments is its relatively low cost and easy availability. It is also relatively easy to synthesize, which makes it ideal for use in a variety of scientific and medical research applications. However, there are also some limitations to using N,2,6-Trimethoxy-N-methylbenzamide in laboratory experiments. For example, it is not very stable and can degrade over time, which can lead to inaccurate results. Additionally, it can be toxic if ingested or inhaled, so it should be handled with care.
Orientations Futures
There are a number of potential future directions for research involving N,2,6-Trimethoxy-N-methylbenzamide. For example, further research could be conducted to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, research could be conducted to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent. Finally, research could be conducted to explore its potential applications in the synthesis of other compounds and its use as a reagent in chemical reactions.
Méthodes De Synthèse
N,2,6-Trimethoxy-N-methylbenzamide can be synthesized from benzoic acid and methanol using an acid-catalyzed Fischer esterification reaction. This method is simple and efficient, and it can be used to produce pure N,2,6-Trimethoxy-N-methylbenzamide in a relatively short amount of time. The reaction involves heating benzoic acid and methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, and the resulting product is N,2,6-Trimethoxy-N-methylbenzamide.
Propriétés
IUPAC Name |
N,2,6-trimethoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-12(16-4)11(13)10-8(14-2)6-5-7-9(10)15-3/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNLQUDAIODQHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=CC=C1OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,6-trimethoxy-N-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol](/img/structure/B6340080.png)
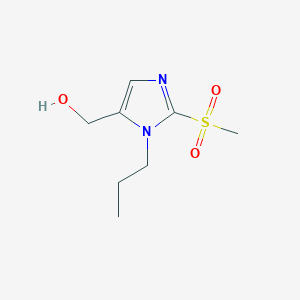
![{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340093.png)
![[2-Methanesulfonyl-1-(2-methylpropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340106.png)
![[2-Methanesulfonyl-1-(propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B6340112.png)

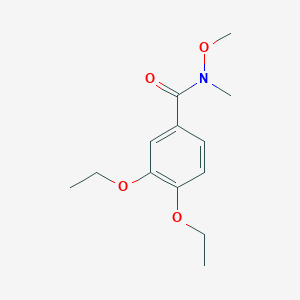
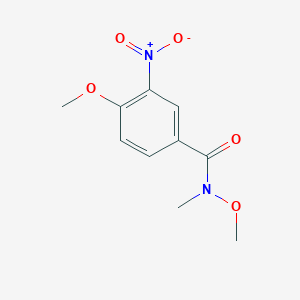

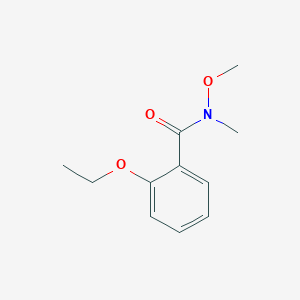
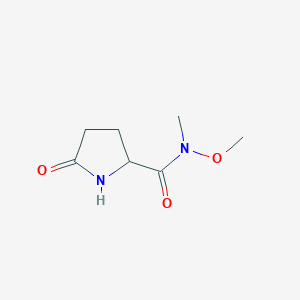
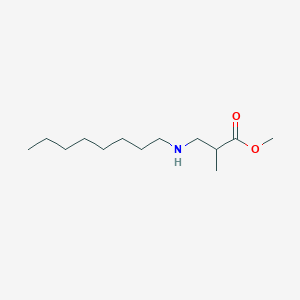
![Methyl 3-[(3-phenylpropyl)amino]butanoate](/img/structure/B6340179.png)
